molecular formula C18H17FN2O2S B2447812 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea CAS No. 2034351-46-5

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea

Cat. No.: B2447812
CAS No.: 2034351-46-5
M. Wt: 344.4
InChI Key: AKUVDJPPPIPWBM-UHFFFAOYSA-N
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Description

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxypropyl group, and a fluorophenyl urea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea typically involves multiple steps. One common approach is to start with the benzo[b]thiophene core, which can be synthesized via gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles . The hydroxypropyl group can be introduced through a reaction with an appropriate epoxide under basic conditions. Finally, the fluorophenyl urea group can be attached using a urea derivative in the presence of a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and automated systems for the subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl2) or tosyl chloride (TsCl) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzo[b]thiophene derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with aromatic residues in proteins, while the hydroxypropyl group can form hydrogen bonds with active site residues. The fluorophenyl urea group can enhance binding affinity through hydrophobic interactions and potential hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea is unique due to its combination of a benzo[b]thiophene core, a hydroxypropyl group, and a fluorophenyl urea group. This combination provides a distinct set of chemical properties and potential biological activities that are not found in simpler or structurally different analogs.

Properties

IUPAC Name

1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S/c1-18(23,16-10-12-6-2-5-9-15(12)24-16)11-20-17(22)21-14-8-4-3-7-13(14)19/h2-10,23H,11H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUVDJPPPIPWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CC=C1F)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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